3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
The compound “3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. Attached to this pyrazole ring are a phenyl group, a cyclohexylphenyl group, and an aldehyde oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which contributes to the compound’s aromaticity. The cyclohexylphenyl group is a bulky, non-planar group that could influence the compound’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the compound’s aromaticity could influence its properties .Scientific Research Applications
- Applications :
- Analgesic Properties : Some isoxazole derivatives exhibit analgesic effects .
- Anti-inflammatory Activity : Isoxazoles have been explored as anti-inflammatory agents .
- Anticancer Potential : Certain isoxazole derivatives show promise as anticancer agents .
- Antimicrobial and Antiviral Effects : Isoxazoles have demonstrated antimicrobial and antiviral properties .
- Anticonvulsant and Antidepressant Activities : These compounds may have applications in treating epilepsy and depression .
- Immunosuppressive Properties : Isoxazoles could be relevant in immunosuppressive therapy .
- Poly(3-hexylthiophene) (P3HT) is a conducting polymer with unique properties. Research has explored P3HT-based materials for thermoelectric applications .
- Poly(3,4-ethylenedioxythiophene) (PEDOT) combined with ionic liquids has shown promise in optoelectronics, actuators, and energy storage .
- (4+3) Cycloadditions : These have been applied in the synthesis of natural products. Many target frameworks contain cycloheptane subunits, making (4+3) cycloaddition a useful strategy .
Medicinal Chemistry and Drug Development
Thermoelectric Materials
Ionic Liquids and Conducting Polymers
Cycloaddition Strategies in Natural Product Synthesis
Boron Reagents for Suzuki–Miyaura Coupling
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17,26H,1,3-4,7-8H2/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDWSVQSQBYXJC-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime |
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